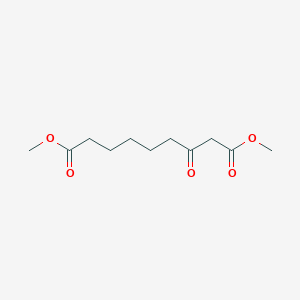
Dimethyl 3-oxononanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-oxononanedioate is an organic compound with the molecular formula C11H18O5 It is a diester derivative of nonanedioic acid, featuring a ketone functional group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-oxononanedioate can be synthesized through several methods. One common approach involves the esterification of 3-oxononanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nonanedioic acid derivatives.
Reduction: 3-hydroxy nonanedioic acid dimethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-oxononanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 3-oxononanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release nonanedioic acid and methanol, which can further participate in metabolic pathways. The ketone group can also engage in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Diethyl 3-oxononanedioate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 3-oxoglutarate: Another diester with a ketone group, but with a shorter carbon chain.
Properties
CAS No. |
113994-78-8 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dimethyl 3-oxononanedioate |
InChI |
InChI=1S/C11H18O5/c1-15-10(13)7-5-3-4-6-9(12)8-11(14)16-2/h3-8H2,1-2H3 |
InChI Key |
JTDZYVMVYNRDKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















